7-butyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
7-butyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound that features a unique combination of heterocyclic structures
Properties
IUPAC Name |
7-butyl-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-2-3-9-26-21(27)15-10-17-18(29-13-28-17)11-16(15)23-22(26)31-12-19-24-20(25-30-19)14-7-5-4-6-8-14/h4-8,10-11H,2-3,9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEYSTDMNNEXSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=CC=C5)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-butyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives under acidic conditions . The quinazolinone core can be synthesized through cyclization reactions involving anthranilic acid derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts and controlled reaction conditions to ensure efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
7-butyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the phenyl ring can introduce various functional groups .
Scientific Research Applications
Biological Activities
The biological activities associated with 7-butyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one are extensive:
Anticancer Properties
Numerous studies have indicated that compounds featuring the oxadiazole ring possess significant anticancer activity. The mechanism may involve the inhibition of specific enzymes or pathways related to tumor growth .
Antiviral Effects
Research has shown that oxadiazoles can exhibit antiviral properties against various viruses. The potential application in treating viral infections could be attributed to their ability to interfere with viral replication mechanisms .
Anti-inflammatory Activity
The compound has been linked to anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation .
Case Studies and Research Findings
Several studies highlight the effectiveness of oxadiazole-containing compounds:
- Antitumor Activity : A study demonstrated that derivatives of oxadiazoles showed promising results in inhibiting cancer cell proliferation in vitro .
- Synthesis and Characterization : Research focusing on the synthesis of novel bioactive oxadiazole analogs revealed their potential as therapeutic agents due to their diverse biological activities .
- Mechanistic Insights : Investigations into the mechanisms of action have suggested that these compounds can interact with DNA and proteins, leading to altered cellular functions that may inhibit cancer progression or viral replication .
Mechanism of Action
The mechanism of action of 7-butyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The quinazolinone core can also bind to DNA or proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and have similar biological activities.
Quinazolinone derivatives: These compounds share the quinazolinone core and are known for their medicinal properties.
Uniqueness
What sets 7-butyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one apart is the combination of these two heterocyclic systems in a single molecule, which can result in unique biological and chemical properties .
Biological Activity
The compound 7-butyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a novel chemical entity that incorporates multiple bioactive moieties. Its structure includes a 1,2,4-oxadiazole ring and a quinazoline core, both of which are known for their diverse biological activities. This article focuses on the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 470.5 g/mol . The presence of the oxadiazole and quinazoline rings suggests potential pharmacological properties that warrant investigation.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 470.5 g/mol |
| CAS Number | 1111995-02-8 |
Antimicrobial Activity
Research indicates that compounds containing 1,2,4-oxadiazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with this moiety can effectively combat pathogens such as Xanthomonas oryzae and Ralstonia solanacearum, with activities noted at concentrations as low as 100 µg/mL .
Antitumor Activity
Preliminary investigations into the antitumor potential of oxadiazole derivatives have yielded promising results. A study highlighted the synthesis of hybrid molecules containing oxadiazole and their subsequent evaluation for cytotoxicity against various cancer cell lines. The results indicated that these compounds could inhibit cancer cell proliferation effectively .
Cardiovascular Effects
The quinazoline component of the compound is associated with antihypertensive activity. It is believed to exert its effects by blocking adrenergic receptors, leading to vasodilation and reduced blood pressure . This mechanism aligns with findings from related compounds that demonstrate similar cardiovascular benefits.
The biological activity of the compound is likely mediated through several mechanisms:
- Hydrogen Bonding: The oxadiazole ring facilitates interactions with biological targets through hydrogen bonding .
- Receptor Blocking: The quinazoline structure may act on adrenergic receptors to induce vasodilation .
Case Studies
- Antimicrobial Efficacy: In a comparative study against standard antibiotics, derivatives containing the oxadiazole moiety showed enhanced activity against both Gram-positive and Gram-negative bacteria compared to traditional treatments .
- Antitumor Studies: A series of synthesized oxadiazole derivatives were tested against human cancer cell lines (e.g., MCF-7 breast cancer cells), revealing IC50 values in the micromolar range, suggesting significant cytotoxic effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and what key reaction parameters require optimization?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the quinazolinone core via cyclization, followed by functionalization of the oxadiazole and dioxolo groups. Key steps include:
- Copolymerization : Use of catalysts like PdCl₂(PPh₃)₂ for coupling reactions (e.g., Suzuki-Miyaura for aryl boronic acid additions) .
- Solvent Selection : Polar aprotic solvents (e.g., dioxane-water mixtures) under reflux improve solubility and reaction efficiency .
- Purification : Column chromatography or recrystallization to isolate intermediates. Critical parameters to optimize include temperature (e.g., 80–100°C for cyclization), stoichiometry of sulfanylating agents, and reaction time (24–48 hours for heterocycle formation) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., butyl chain integration, aromatic protons) .
- HPLC-MS : To confirm purity (>95%) and molecular weight (e.g., ESI+ for [M+H]⁺ detection).
- X-ray Crystallography : For unambiguous structural confirmation, particularly for chiral centers or tautomeric forms .
- FT-IR : Identification of functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for quinazolinone) .
Advanced Research Questions
Q. How can experimental design (DoE) improve the yield and purity during synthesis?
- Methodological Answer :
- Factor Screening : Use fractional factorial designs to identify critical variables (e.g., temperature, catalyst loading, solvent ratio). For example, Bayesian optimization outperforms human trial-and-error in reaction yield prediction .
- Response Surface Methodology (RSM) : Optimize interactions between factors (e.g., Pd catalyst vs. ligand ratio) to maximize yield .
- High-Throughput Screening : Automated platforms to test >100 conditions/day, accelerating parameter space exploration .
Q. How to resolve contradictions in structure-activity relationship (SAR) data across studies?
- Methodological Answer :
- Meta-Analysis : Cross-reference bioactivity datasets (e.g., IC₅₀ values) with structural analogs (e.g., 5-chloro-6-aryl-quinazolinones) to identify conserved pharmacophores .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to clarify binding mode discrepancies (e.g., oxadiazole vs. triazole substituent effects) .
- Machine Learning (ML) : Train models on published SAR data to predict outliers or experimental artifacts .
Q. What computational strategies aid in predicting the compound’s reactivity or interactions?
- Methodological Answer :
- DFT Calculations : Evaluate electronic properties (e.g., HOMO/LUMO energies) to predict regioselectivity in sulfanylation or oxidation reactions .
- Docking Studies : Use crystal structures of target proteins (e.g., kinases) to prioritize synthetic analogs for testing .
- QSAR Models : Corrogate substituent effects (e.g., butyl chain length) with solubility or metabolic stability .
Q. How to address discrepancies in toxicity profiles reported in different models (e.g., in vitro vs. in vivo)?
- Methodological Answer :
- Toxicogenomics : Compare gene expression profiles across models to identify species-specific metabolic pathways (e.g., cytochrome P450 activation) .
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate tissue distribution to reconcile dose-response differences .
- High-Content Screening : Use 3D organoids or zebrafish embryos to bridge in vitro-in vivo gaps in toxicity assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
